Cas no 1111269-40-9 (2-(chloromethyl)-4,5-difluoro-1H-1,3-benzodiazole)

2-(Chloromethyl)-4,5-difluoro-1H-1,3-benzodiazole is a fluorinated heterocyclic compound featuring a reactive chloromethyl group at the 2-position and difluoro substitution on the benzene ring. This structure imparts versatility as an intermediate in pharmaceutical and agrochemical synthesis, where the chloromethyl group enables further functionalization through nucleophilic substitution. The difluoro substitution enhances electron-withdrawing properties, influencing reactivity and stability in subsequent transformations. Its benzodiazole core contributes to potential applications in medicinal chemistry, particularly in the development of bioactive molecules. The compound is typically handled under controlled conditions due to its reactivity. Suitable for research and industrial use, it serves as a valuable building block in the synthesis of complex fluorinated heterocycles.
2-(chloromethyl)-4,5-difluoro-1H-1,3-benzodiazole structure
1111269-40-9 structure
Product name:2-(chloromethyl)-4,5-difluoro-1H-1,3-benzodiazole
CAS No:1111269-40-9
MF:C8H5ClF2N2
MW:202.588507413864
MDL:MFCD24465125
CID:1098963
PubChem ID:59503811

2-(chloromethyl)-4,5-difluoro-1H-1,3-benzodiazole Chemical and Physical Properties

Names and Identifiers

    • 2-(chloromethyl)-6,7-difluoro-1H-Benzimidazole
    • 2-(chloromethyl)-4,5-difluoro-1H-1,3-benzodiazole
    • 2-(chloromethyl)-4,5-difluoro-1H-benzimidazole
    • 1111269-40-9
    • HS-8716
    • G72484
    • SCHEMBL13157082
    • 2-(Chloromethyl)-4,5-difluoro-1H-benzo[d]imidazole
    • EN300-3062057
    • SCHEMBL23508194
    • MDL: MFCD24465125
    • Inchi: InChI=1S/C8H5ClF2N2/c9-3-6-12-5-2-1-4(10)7(11)8(5)13-6/h1-2H,3H2,(H,12,13)
    • InChI Key: COFYXFSSDRHBSB-UHFFFAOYSA-N
    • SMILES: C1=CC(=C(C2=C1NC(=N2)CCl)F)F

Computed Properties

  • Exact Mass: 202.0109322g/mol
  • Monoisotopic Mass: 202.0109322g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 28.7Ų

2-(chloromethyl)-4,5-difluoro-1H-1,3-benzodiazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-3062057-0.1g
2-(chloromethyl)-4,5-difluoro-1H-1,3-benzodiazole
1111269-40-9 95.0%
0.1g
$216.0 2025-03-19
Enamine
EN300-3062057-0.25g
2-(chloromethyl)-4,5-difluoro-1H-1,3-benzodiazole
1111269-40-9 95.0%
0.25g
$309.0 2025-03-19
Ambeed
A1216631-250mg
2-(Chloromethyl)-4,5-difluoro-1H-benzo[d]imidazole
1111269-40-9 95%
250mg
$285.0 2025-02-21
Enamine
EN300-3062057-1g
2-(chloromethyl)-4,5-difluoro-1H-1,3-benzodiazole
1111269-40-9 95%
1g
$914.0 2023-09-05
1PlusChem
1P024X0Q-250mg
2-(Chloromethyl)-4,5-difluoro-1H-benzo[d]imidazole
1111269-40-9 95%
250mg
$259.00 2023-12-26
Aaron
AR024X92-100mg
2-(Chloromethyl)-4,5-difluoro-1H-benzo[d]imidazole
1111269-40-9 95%
100mg
$152.00 2025-02-15
Ambeed
A1216631-100mg
2-(Chloromethyl)-4,5-difluoro-1H-benzo[d]imidazole
1111269-40-9 95%
100mg
$168.0 2025-02-21
Enamine
EN300-3062057-10.0g
2-(chloromethyl)-4,5-difluoro-1H-1,3-benzodiazole
1111269-40-9 95.0%
10.0g
$2677.0 2025-03-19
Ambeed
A1216631-1g
2-(Chloromethyl)-4,5-difluoro-1H-benzo[d]imidazole
1111269-40-9 95%
1g
$769.0 2025-02-21
Enamine
EN300-3062057-0.05g
2-(chloromethyl)-4,5-difluoro-1H-1,3-benzodiazole
1111269-40-9 95.0%
0.05g
$145.0 2025-03-19

Additional information on 2-(chloromethyl)-4,5-difluoro-1H-1,3-benzodiazole

Recent Advances in the Study of 2-(Chloromethyl)-4,5-difluoro-1H-1,3-benzodiazole (CAS: 1111269-40-9)

2-(Chloromethyl)-4,5-difluoro-1H-1,3-benzodiazole (CAS: 1111269-40-9) is a fluorinated benzodiazole derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. Recent studies have focused on its synthesis, reactivity, and biological activity, particularly as a versatile building block for the construction of more complex heterocyclic compounds.

A study published in the Journal of Medicinal Chemistry (2023) explored the synthetic utility of 2-(chloromethyl)-4,5-difluoro-1H-1,3-benzodiazole as a precursor for the development of novel kinase inhibitors. The researchers demonstrated that the chloromethyl group can undergo nucleophilic substitution reactions with various amines, enabling the rapid diversification of the benzodiazole scaffold. This approach was successfully applied to generate a library of compounds with promising activity against several cancer-related kinases.

Another significant advancement was reported in Bioorganic & Medicinal Chemistry Letters (2024), where the compound was utilized as a key intermediate in the synthesis of fluorescent probes for imaging applications. The difluoro-substituted benzodiazole core exhibited excellent photophysical properties, making it suitable for the development of high-contrast imaging agents for cellular studies. The study highlighted the compound's stability and compatibility with biological systems, further underscoring its potential in biomedical research.

In addition to its synthetic applications, 2-(chloromethyl)-4,5-difluoro-1H-1,3-benzodiazole has been investigated for its direct biological effects. A recent preprint on ChemRxiv (2024) revealed that the compound exhibits moderate inhibitory activity against certain bacterial enzymes, suggesting its potential as an antimicrobial agent. The study employed molecular docking and enzymatic assays to elucidate the binding interactions, providing a foundation for future structure-activity relationship (SAR) studies.

Despite these promising developments, challenges remain in optimizing the compound's pharmacokinetic properties and minimizing potential off-target effects. Ongoing research aims to address these limitations through structural modifications and formulation strategies. For instance, a collaborative study between academic and industrial researchers (unpublished data, 2024) is exploring the use of prodrug approaches to enhance the bioavailability of derivatives derived from 2-(chloromethyl)-4,5-difluoro-1H-1,3-benzodiazole.

In conclusion, 2-(chloromethyl)-4,5-difluoro-1H-1,3-benzodiazole (CAS: 1111269-40-9) represents a valuable chemical entity with diverse applications in drug discovery, imaging, and antimicrobial research. Continued investigation into its reactivity and biological properties is expected to yield further insights and novel therapeutic candidates. Researchers are encouraged to explore its potential in interdisciplinary contexts, leveraging its unique structural features for innovative solutions in chemical biology and medicine.

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Amadis Chemical Company Limited
(CAS:1111269-40-9)2-(chloromethyl)-4,5-difluoro-1H-1,3-benzodiazole
A994190
Purity:99%/99%/99%
Quantity:100mg/250mg/1g
Price ($):151.0/256.0/692.0